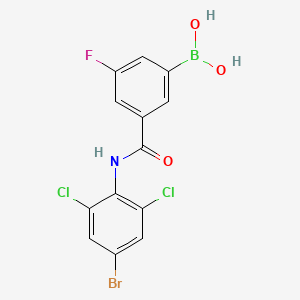
Dimethoxy Chlorimuron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxy Chlorimuron is a member of the sulfonylurea family of herbicides. It is primarily used in agricultural settings for the control of broadleaf weeds, particularly in soybean fields. This compound is known for its high efficiency, low toxicity to humans and animals, and its ability to control a wide range of weeds at low application rates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethoxy Chlorimuron can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically starts with the preparation of ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate. This involves the reaction of 4,6-dimethoxypyrimidine with appropriate reagents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The process ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethoxy Chlorimuron undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using hydride donors.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonylurea moiety.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ethyl 2-sulfamoyl benzoate and 2-amino-4-chloro-6-methoxypyrimidine .
Wissenschaftliche Forschungsanwendungen
Dimethoxy Chlorimuron has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sulfonylurea herbicides and their degradation pathways.
Biology: Investigated for its effects on soil microorganisms and its role in bioremediation.
Medicine: While primarily an agricultural chemical, its derivatives are studied for potential pharmaceutical applications.
Wirkmechanismus
Dimethoxy Chlorimuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants . The molecular targets include the ALS enzyme, and the pathways involved are those related to amino acid biosynthesis.
Vergleich Mit ähnlichen Verbindungen
Chlorimuron-ethyl: Another sulfonylurea herbicide with similar applications but different substituents on the pyrimidine ring.
Dimethoxyethane: Used as a solvent in various chemical reactions but differs significantly in structure and application.
Dimethoxy curcuminoids: Studied for their medicinal properties but structurally distinct from Dimethoxy Chlorimuron.
Uniqueness: this compound is unique due to its specific structure, which imparts high selectivity and efficiency in weed control. Its low toxicity and broad-spectrum activity make it a preferred choice in agricultural practices .
Eigenschaften
Molekularformel |
C16H18N4O7S |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C16H18N4O7S/c1-4-27-14(21)10-7-5-6-8-11(10)28(23,24)20-16(22)19-15-17-12(25-2)9-13(18-15)26-3/h5-9H,4H2,1-3H3,(H2,17,18,19,20,22) |
InChI-Schlüssel |
LOTWAFIVDZLUEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



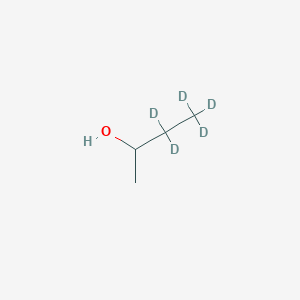


![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)


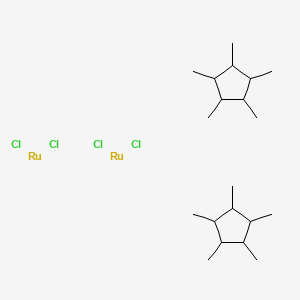

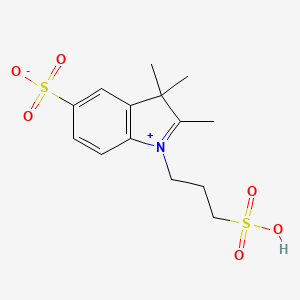
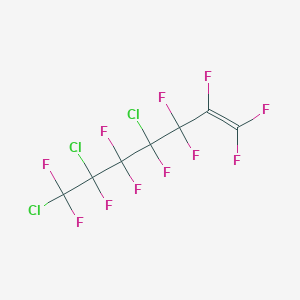

![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
